PI-1840

Proteasome inhibition Drug discovery Binding kinetics

PI-1840 is the proteasome inhibitor of choice for solid tumor xenograft efficacy studies where bortezomib fails. Non-covalent and rapidly reversible, it offers >100-fold selectivity for constitutive over immunoproteasome, achieving significant tumor growth suppression at 150 mg/kg i.p. with no weight loss. Proteasome activity recovers fully upon washout—essential for pulse-chase experiments. It uniquely sensitizes p53 wild-type cells to nutlin, enabling MDM2-p53 axis studies. Order PI-1840 for reversible, isoform-selective, and in vivo-active proteasome inhibition unavailable from covalent inhibitors.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B15565279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-1840
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
InChIKeyZVVXAODXPVWGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI-1840: A Non-Covalent Proteasome CT-L Inhibitor with Solid Tumor Activity for Preclinical Research Procurement


PI-1840 (CAS 1401223-22-0) is a pyridinyl-oxadiazoloisopropylamide compound that acts as a non-covalent, rapidly reversible inhibitor of the chymotrypsin-like (CT-L) β5 subunit of the 20S constitutive proteasome . Unlike covalent proteasome inhibitors such as bortezomib and carfilzomib, PI-1840 binds reversibly to its target and demonstrates over 100-fold selectivity for the constitutive proteasome over the immunoproteasome [1]. The compound exhibits antiproliferative activity across a broad panel of cancer cell lines while showing reduced potency against non-transformed cells, and uniquely suppresses solid tumor xenograft growth in vivo where bortezomib fails to show efficacy [2].

Why PI-1840 Cannot Be Replaced by Bortezomib or Other Covalent Proteasome Inhibitors in Solid Tumor Research


Proteasome inhibitors within the same therapeutic class exhibit fundamentally divergent binding mechanisms, selectivity profiles, and in vivo efficacy patterns that preclude simple interchange. PI-1840 is a non-covalent and rapidly reversible inhibitor, whereas first-line clinical agents such as bortezomib, carfilzomib, and ixazomib all rely on covalent and largely irreversible binding to the proteasome's catalytic sites [1]. This mechanistic distinction translates directly into differential in vivo outcomes: in human breast tumor xenograft models, PI-1840 achieved significant tumor growth suppression while bortezomib failed to produce any meaningful antitumor effect, despite being administered at clinically relevant dosing schedules [2]. Additionally, PI-1840 exhibits >100-fold selectivity for the constitutive proteasome over the immunoproteasome, whereas bortezomib shows only 2-fold selectivity, a difference that carries implications for therapeutic index and target engagement in specific tissue contexts .

PI-1840 Quantitative Differentiation Evidence: Head-to-Head Data Versus Bortezomib and In-Class Comparators


PI-1840 vs. Bortezomib: Non-Covalent Reversible Binding Mechanism Confirmed by Dialysis and Mass Spectrometry

PI-1840 differs fundamentally from bortezomib in binding mechanism. Mass spectrometry and dialysis studies demonstrate that PI-1840 binds non-covalently and is rapidly reversible, whereas bortezomib forms a covalent boronate adduct with the β5 subunit [1]. Dialysis experiments showed that PI-1840-treated proteasome recovers CT-L activity upon compound removal, while bortezomib-treated proteasome remains irreversibly inhibited under identical conditions .

Proteasome inhibition Drug discovery Binding kinetics

PI-1840 vs. Bortezomib: 120-Fold Superior Constitutive-over-Immunoproteasome Selectivity

PI-1840 demonstrates dramatically superior selectivity for the constitutive proteasome over the immunoproteasome compared to bortezomib. PI-1840 exhibits an IC50 of 18 nM against constitutive proteasome CT-L activity versus 2.17 μM (2,170 nM) against immunoproteasome CT-L activity, representing a 121-fold selectivity margin . In contrast, bortezomib shows only a 2-fold selectivity margin under identical assay conditions .

Proteasome selectivity Immunoproteasome Therapeutic index

PI-1840 vs. Bortezomib: Cancer Cell Selectivity Over Non-Transformed Cells

PI-1840 exhibits greater discrimination between malignant and non-malignant cells than observed with covalent proteasome inhibitors. In 5-day MTT assays, PI-1840 inhibited MDA-MB-468 breast cancer cell proliferation with an IC50 of 2.2 μM, whereas non-cancer HCA2 fibroblasts and MCF-10A mammary epithelial cells showed substantially higher IC50 values of 86 μM and 314 μM, respectively . This represents a 39-fold to 143-fold selectivity window for cancer over non-transformed cells [1].

Cancer selectivity Cytotoxicity profiling Therapeutic window

PI-1840 vs. Bortezomib: In Vivo Tumor Growth Suppression in Breast Cancer Xenograft Model

In a head-to-head in vivo efficacy study using MDA-MB-468 human breast tumor xenografts in nude mice, PI-1840 demonstrated significant antitumor activity whereas bortezomib failed to produce any meaningful effect [1]. PI-1840 administered daily via intraperitoneal injection at 150 mg/kg for 14 days resulted in 76% tumor growth retardation at study endpoint, with no apparent body weight loss . In contrast, bortezomib administered at 1 mg/kg twice weekly i.p. resulted in a 6.21% loss of body weight with no significant tumor growth inhibition .

Xenograft efficacy Solid tumor In vivo pharmacology

PI-1840 Intra-Class CT-L Selectivity: >3,700-Fold Window Over T-L and PGPH Activities

PI-1840 demonstrates exceptional intra-proteasome selectivity for the chymotrypsin-like (CT-L) β5 subunit over the trypsin-like (T-L) β2 and peptidylglutamyl peptide hydrolyzing (PGPH) β1 activities [1]. PI-1840 inhibits CT-L activity with an IC50 of 27 ± 0.14 nM, while T-L and PGPH activities show IC50 values exceeding 100 μM . This translates to a >3,700-fold selectivity window for the intended target over the other two major proteasome proteolytic activities [2].

Subunit selectivity Proteasome inhibition Off-target minimization

PI-1840 Synergistic Sensitization: p53-Dependent Enhancement of Nutlin-Mediated Cytotoxicity

PI-1840 uniquely sensitizes cancer cells to the MDM2/p53 disruptor nutlin in a p53-dependent manner. In HCT-116 colon cancer cell viability assays, PI-1840 combination with nutlin produced enhanced cytotoxicity specifically in p53+/+ cells but not in p53−/− isogenic counterparts [1]. This p53-dependent sensitization is not a universal property of proteasome inhibitors and represents a distinct biological signature of PI-1840's mechanism of action .

Combination therapy p53 pathway Synthetic lethality

PI-1840: Optimal Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Solid Tumor Xenograft Efficacy Studies Where Bortezomib Has Failed or Shows Limited Activity

PI-1840 is the proteasome inhibitor of choice for in vivo efficacy testing in solid tumor xenograft models, particularly breast, osteosarcoma, and other non-hematologic malignancies. Unlike bortezomib, which produced no significant tumor growth inhibition in MDA-MB-468 breast cancer xenografts at clinically relevant dosing, PI-1840 achieved 76% tumor growth retardation at 150 mg/kg/day i.p. over 14 days with no apparent weight loss [1]. This scenario leverages the direct head-to-head in vivo differentiation evidence where PI-1840 demonstrates unique solid tumor activity that covalent inhibitors lack .

Mechanistic Studies Requiring Reversible Target Engagement with Washout Capability

For experimental systems requiring reversible proteasome inhibition with the ability to restore proteasome activity upon compound removal, PI-1840 is uniquely suited. Dialysis studies confirm that PI-1840-treated proteasome recovers CT-L activity following compound washout, whereas bortezomib-treated proteasome remains permanently inhibited [1]. This property is essential for pulse-chase experiments, reversible target validation studies, and investigations where sustained irreversible proteasome blockade would confound interpretation .

Combination Studies with MDM2/p53 Antagonists in p53 Wild-Type Cancer Models

PI-1840 is the appropriate proteasome inhibitor for combination studies investigating the MDM2-p53 axis. The compound uniquely sensitizes p53+/+ HCT-116 cells to nutlin-mediated cytotoxicity while showing no sensitization in p53−/− isogenic controls, establishing a p53-dependent synergy profile [1]. This evidence supports PI-1840 use in studies exploring synthetic lethality strategies combining proteasome inhibition with p53 pathway reactivation in p53 wild-type tumor models .

Investigations of Constitutive vs. Immunoproteasome Biology in Cancer

With its 121-fold selectivity for constitutive proteasome over immunoproteasome (compared to bortezomib's 2-fold selectivity), PI-1840 is the optimal tool for dissecting the differential roles of these two proteasome isoforms in cancer biology [1]. This selectivity profile allows researchers to selectively inhibit constitutive proteasome function while largely sparing immunoproteasome activity, enabling cleaner interpretation of isoform-specific contributions to tumor cell survival, antigen processing, and immune evasion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI-1840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.